molecular formula C22H19BrN2O5S B285321 N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide

N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide

Cat. No.: B285321
M. Wt: 503.4 g/mol
InChI Key: ILHWQQBFPJONRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide, also known as BDA-410, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of various cellular processes such as inflammation and cell proliferation. By inhibiting the activity of NF-κB, this compound can reduce inflammation and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and spread.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition. However, its low solubility in water can make it difficult to administer in vivo. Additionally, more studies are needed to determine its toxicity and pharmacokinetics.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide. One area of interest is the development of more potent and selective inhibitors of NF-κB. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, further research is needed to determine the potential of this compound as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit NF-κB and reduce inflammation and cancer cell growth make it a promising candidate for the treatment of various diseases. However, more studies are needed to determine its optimal use and potential side effects.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide involves a multi-step process that includes the reaction of 4-bromobenzylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with phenylsulfonyl chloride and acetic anhydride. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis and cancer.

Properties

Molecular Formula

C22H19BrN2O5S

Molecular Weight

503.4 g/mol

IUPAC Name

2-[benzenesulfonyl(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C22H19BrN2O5S/c23-16-6-8-17(9-7-16)24-22(26)15-25(31(27,28)19-4-2-1-3-5-19)18-10-11-20-21(14-18)30-13-12-29-20/h1-11,14H,12-13,15H2,(H,24,26)

InChI Key

ILHWQQBFPJONRB-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)N(CC(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N(CC(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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